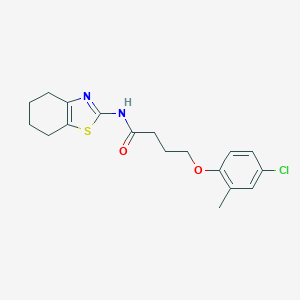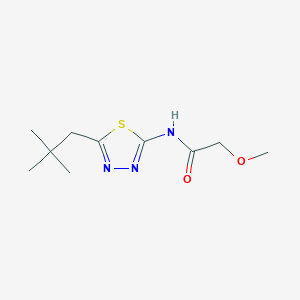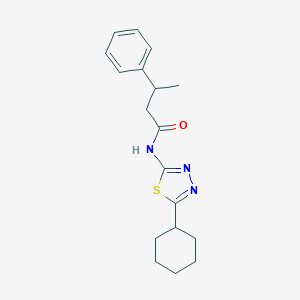
N-(2-chlorobenzyl)-N'-cyclopentylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-N'-cyclopentylthiourea, also known as D609, is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC) activity. PC-PLC is a key enzyme involved in the metabolism of phospholipids and is known to play a role in various physiological processes, including cell signaling, membrane trafficking, and lipid homeostasis.
Wirkmechanismus
N-(2-chlorobenzyl)-N'-cyclopentylthiourea inhibits PC-PLC activity by binding to the active site of the enzyme and preventing the hydrolysis of phosphatidylcholine to produce diacylglycerol and phosphocholine. This inhibition leads to a decrease in the production of diacylglycerol, which is a key signaling molecule involved in various physiological processes.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of lipid metabolism. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-chlorobenzyl)-N'-cyclopentylthiourea in lab experiments is its specificity for PC-PLC inhibition. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea is relatively inexpensive and easy to use. However, one limitation of using N-(2-chlorobenzyl)-N'-cyclopentylthiourea is its solubility in DMSO, which may limit its use in certain experiments. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-(2-chlorobenzyl)-N'-cyclopentylthiourea in scientific research. One area of interest is the role of PC-PLC in the development and progression of cancer, and the potential of N-(2-chlorobenzyl)-N'-cyclopentylthiourea as a therapeutic agent for cancer treatment. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the potential of N-(2-chlorobenzyl)-N'-cyclopentylthiourea in these areas.
Synthesemethoden
N-(2-chlorobenzyl)-N'-cyclopentylthiourea can be synthesized through a simple two-step reaction involving the reaction of chlorobenzyl chloride with cyclopentylamine followed by the reaction of the resulting intermediate with thiourea. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been widely used in scientific research as a tool to study the role of PC-PLC in various physiological processes. It has been shown to inhibit PC-PLC activity in a dose-dependent manner and has been used to investigate the role of PC-PLC in cell signaling, membrane trafficking, and lipid homeostasis. Additionally, N-(2-chlorobenzyl)-N'-cyclopentylthiourea has been used to study the effects of PC-PLC inhibition on various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Eigenschaften
Produktname |
N-(2-chlorobenzyl)-N'-cyclopentylthiourea |
|---|---|
Molekularformel |
C13H17ClN2S |
Molekulargewicht |
268.81 g/mol |
IUPAC-Name |
1-[(2-chlorophenyl)methyl]-3-cyclopentylthiourea |
InChI |
InChI=1S/C13H17ClN2S/c14-12-8-4-1-5-10(12)9-15-13(17)16-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9H2,(H2,15,16,17) |
InChI-Schlüssel |
PCPKDGXBGYQAOT-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=S)NCC2=CC=CC=C2Cl |
Kanonische SMILES |
C1CCC(C1)NC(=S)NCC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)

![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)


![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)



